Purine-2,6(1H,3H)-dione, 8-chloro-7-(2-ethenyloxyethyl)-1,3-dimethyl-
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Overview
Description
8-CHLORO-7-[2-(ETHENYLOXY)ETHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-CHLORO-7-[2-(ETHENYLOXY)ETHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common method starts with the preparation of intermediate compounds through nucleophilic substitution reactions. For example, 6-chloroacetyl chloride can be used as a starting material, which undergoes nucleophilic substitution with a suitable reagent to form an intermediate. This intermediate is then further reacted under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of condensing agents and specific reaction conditions ensures the efficient production of the compound with minimal side reactions .
Chemical Reactions Analysis
Types of Reactions
8-CHLORO-7-[2-(ETHENYLOXY)ETHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles depending on the type of substitution reaction. The conditions vary but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-CHLORO-7-[2-(ETHENYLOXY)ETHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 8-CHLORO-7-[2-(ETHENYLOXY)ETHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-chloro-7-oxooctanoate: This compound has a similar chlorinated structure but differs in its functional groups and overall molecular framework.
Ethyl 7-chloro-2-oxoheptanoate: Another similar compound with a chlorinated structure, used in different chemical and industrial applications.
Uniqueness
What sets 8-CHLORO-7-[2-(ETHENYLOXY)ETHYL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart is its unique purine core, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and functionality .
Properties
Molecular Formula |
C11H13ClN4O3 |
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Molecular Weight |
284.70 g/mol |
IUPAC Name |
8-chloro-7-(2-ethenoxyethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H13ClN4O3/c1-4-19-6-5-16-7-8(13-10(16)12)14(2)11(18)15(3)9(7)17/h4H,1,5-6H2,2-3H3 |
InChI Key |
YULITLGMNSQUNL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CCOC=C |
Origin of Product |
United States |
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